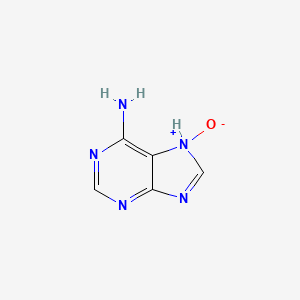

Adenine, 7-oxide

描述

Adenine, 7-oxide is a derivative of adenine, a purine base that is a fundamental component of nucleic acids This compound is characterized by the presence of an oxygen atom at the seventh position of the adenine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of adenine, 7-oxide typically involves the oxidation of 3-benzyladenine. The process begins with the benzylation of adenine to form 3-benzyladenine. This intermediate is then subjected to oxidation using peroxycarboxylic acid, resulting in the formation of 3-benzyladenine 7-oxide. The final step involves nonreductive debenzylation to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for large-scale production. The use of peroxycarboxylic acid and controlled reaction conditions ensures the efficient synthesis of this compound.

化学反应分析

Formation via Oxidative Stress

Adenine 7-oxide is generated under oxidative conditions, particularly through gamma irradiation or hydrogen peroxide exposure:

-

Gamma irradiation : Adenine in aqueous solution forms adenine 7-oxide at a yield of ~10% under oxygenated conditions (2.5 × 10¹ Gy dose) .

-

Hydrogen peroxide : Oxidation of adenine with H₂O₂ produces adenine 7-oxide as a stable intermediate, with yields dependent on pH and peroxide concentration .

Mechanism : Radical-mediated oxidation at the N7 position of adenine, facilitated by hydroxyl radicals (- OH) generated via Fenton-like reactions or pyrite surfaces .

DNA Interstrand Cross-Linking (ICL)

Adenine 7-oxide induces covalent cross-links with adenine residues in DNA duplexes:

-

Reaction : The C2 of adenine 7-oxide forms a linkage with the N3 of a complementary adenine (Fig. 7 in ).

-

Yield : 26.8 ± 0.4% cross-linking efficiency under optimized conditions .

-

Stability :

Biological Relevance : These ICLs are implicated in endogenous DNA damage under oxidative stress, potentially disrupting replication and repair .

Reversible Decomposition

Adenine 7-oxide exhibits reversible redox behavior:

-

Reversion to Adenine : Radiolysis or UV exposure regenerates adenine from adenine 7-oxide, with the reaction equilibrium favoring decomposition under reducing conditions .

-

Radical Intermediates : Transient adenine-N-oxide radicals form during decomposition, detectable via ESR spectroscopy .

Noncovalent Interactions

Adenine 7-oxide participates in noncovalent binding with proteins and biomolecules:

-

SH Group Binding : Forms reversible complexes with cysteine residues (e.g., urease) via N–O···H–S interactions .

-

Biological Impact : May contribute to mutagenesis or replication errors by altering protein-DNA interactions .

Table 1: Key Reaction Parameters for Adenine 7-Oxide

Table 2: Stability Profile

| Condition | Effect on Adenine 7-Oxide | Reference |

|---|---|---|

| High temperature (90°C) | Stable (no degradation) | |

| Piperidine treatment | Labile (cleaves cross-links) | |

| UV/Radiolysis | Reverts to adenine |

科学研究应用

Biochemical Research Applications

Adenine, 7-oxide is primarily studied for its role in understanding the mechanisms of DNA and RNA interactions. Its incorporation into nucleic acid structures allows researchers to investigate various biochemical processes.

Fluorescent Base Analogues:

Recent studies have highlighted the potential of adenine analogues, including this compound, as fluorescent probes in DNA research. These analogues can mimic natural bases and provide insights into base-pairing dynamics and structural stability within nucleic acids. For instance, adenine analogues have been shown to exhibit high quantum yields when incorporated into DNA, making them useful for monitoring changes in their microenvironment during biological processes .

Radiolytic Studies:

Research has demonstrated that this compound can be produced through gamma-ray irradiation of adenine solutions. This process enables the study of radiolytic products and their effects on biological systems. The yield of adenine-7-N-oxide was quantified using techniques such as Sephadex G-10 chromatography . Such studies are crucial for understanding the impact of radiation on nucleic acids and the subsequent biological consequences.

Therapeutic Applications

The exploration of heterocyclic N-oxides, including this compound, has led to their consideration as potential therapeutic agents. These compounds exhibit diverse bioactivities that could be harnessed in medicinal chemistry.

Emerging Bioactive Compounds:

this compound is part of a broader class of heterocyclic N-oxides that have shown promise as therapeutic agents. Research indicates that these compounds may possess anti-cancer properties and could be developed into drugs targeting specific biological pathways . The structural modifications that N-oxides undergo can enhance their pharmacological profiles, making them suitable candidates for drug development.

DNA Damage Repair Mechanisms

This compound plays a significant role in the context of oxidative DNA damage. Oxidation of adenine bases can lead to the formation of lesions such as 8-oxoadenine (oxoA), which are critical in the study of mutagenesis and cancer biology.

Excision Repair Mechanisms:

Studies have shown that enzymes like thymine DNA glycosylase (TDG) exhibit high activity for excising oxidized adenines from DNA. The efficiency of TDG in recognizing and repairing oxoA lesions highlights the importance of understanding how modified bases like this compound interact with DNA repair pathways . This knowledge is crucial for developing strategies to mitigate oxidative stress-related damage in cells.

Case Studies

作用机制

The mechanism of action of adenine, 7-oxide involves its interaction with nucleic acids and proteins. The compound can form hydrogen bonds and other interactions with nucleotides, potentially influencing DNA and RNA structures. These interactions can modulate various biological pathways, including those involved in gene expression and cellular metabolism .

相似化合物的比较

Adenine: The parent compound, which lacks the oxygen atom at the seventh position.

Guanine: Another purine base with different functional groups.

Hypoxanthine: A purine derivative with a keto group at the sixth position.

Xanthine: A purine derivative with keto groups at the second and sixth positions

Uniqueness: Adenine, 7-oxide is unique due to the presence of the oxygen atom at the seventh position, which imparts distinct chemical properties and reactivity

生物活性

Adenine, a purine nucleobase, is fundamental to various biological processes. Its derivative, Adenine, 7-oxide , has garnered interest due to its potential biological activities and implications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse studies.

Chemical Structure and Properties

Adenine is characterized by its purine ring structure, which forms the backbone of several critical biomolecules, including ATP and NAD. The introduction of an oxide group at the 7-position alters its chemical properties and biological interactions. The N-oxide formation can influence the stability and reactivity of adenine derivatives, leading to unique biological effects.

1. Role in DNA Repair Mechanisms

Recent studies have highlighted the role of oxidized adenine derivatives in DNA repair processes. For instance, human thymine DNA glycosylase (TDG) has been shown to excise oxidized adenine (oxoA) more rapidly than traditional substrates. This suggests that adenine derivatives may play a critical role in maintaining genomic integrity by facilitating the repair of oxidative damage in DNA .

2. Therapeutic Applications

Adenine analogues are being explored as therapeutic agents due to their ability to inhibit various biological pathways implicated in diseases:

- Cancer Treatment : Adenosine analogues have been utilized as anticancer agents by inhibiting DNA/RNA synthesis and targeting specific kinases involved in tumorigenesis .

- Antiviral Activity : Compounds derived from adenine have shown promise in treating viral infections by disrupting viral replication mechanisms .

Case Study 1: Anticancer Properties

In a clinical trial involving a novel adenine analogue designed to inhibit PRMT5 (protein arginine methyltransferase), researchers found that the compound exhibited potent inhibitory activity with an IC50 value of 0.13 nM. This compound is currently being evaluated for its efficacy against advanced solid tumors (NCT03573310) .

Case Study 2: DNA Damage Repair

Research demonstrated that TDG excises oxoA from various base pair configurations significantly faster than from established pyrimidine substrates. This finding underscores the importance of adenine derivatives in cellular repair mechanisms and their potential implications in cancer biology .

Comparative Analysis of Biological Activities

常见问题

Q. What are the primary challenges in synthesizing adenine-7-oxide compared to other adenine N-oxides, and what methodological strategies address these limitations?

Basic Research Focus

Synthesizing adenine-7-oxide (7-N-oxidoadenine) is complicated by the preferential formation of adenine-1-N-oxide under direct oxidation conditions (e.g., using peracids or hydrogen peroxide) . Fujio et al. demonstrated that a multi-step synthesis is required, starting with 3-N-benzyl adenine, followed by selective oxidation and debenzylation . Key challenges include:

- Regioselectivity : Direct oxidation favors 1-N-oxide due to electronic and steric factors.

- Purification : Separation of isomers requires advanced techniques like HPLC or crystallization gradients.

Methodological Recommendations :

- Use protective groups (e.g., benzyl) to block undesired oxidation sites.

- Validate product identity via -NMR, -NMR, and IR spectroscopy, with comparison to literature data .

Table 1: Comparison of Adenine N-Oxide Synthesis Routes

| N-Oxide Isomer | Direct Oxidation Feasibility | Required Protective Groups | Key Characterization Peaks (IR/NMR) |

|---|---|---|---|

| 1-N-oxide | Yes (via HO) | None | -NMR: δ 8.2 (H-2) |

| 7-N-oxide | No | 3-N-benzyl | IR: 1250 cm (N-O stretch) |

Q. How can computational modeling guide experimental design for studying the photostability and ionization pathways of adenine-7-oxide?

Advanced Research Focus

Adenine derivatives exhibit complex photophysical behavior. Barbatti and Ullrich (2011) highlighted the role of ionization potentials (IPs) in predicting excited-state dynamics . For adenine-7-oxide:

- Computational Strategies :

- Perform density functional theory (DFT) or time-dependent DFT (TD-DFT) to map IPs along reaction coordinates.

- Simulate UV-Vis spectra to identify critical electronic transitions.

- Experimental Validation :

- Compare computed IPs with gas-phase photoelectron spectroscopy data.

- Use transient absorption spectroscopy to track excited-state decay kinetics.

Key Insight : Computational models can identify optimal wavelengths for photoexcitation experiments, reducing trial-and-error approaches .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing adenine-7-oxide, and how should data contradictions be resolved?

Basic Research Focus

Recommended Techniques :

- -NMR : For detecting phosphorus-containing analogs (e.g., 7-phosphaadamantane derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] = 152.0572 for CHNO).

- X-ray Crystallography : Resolve regiochemical ambiguities in crystalline samples .

Addressing Data Contradictions :

- Replicate experiments under varying conditions (pH, solvent, temperature).

- Cross-validate with orthogonal methods (e.g., compare IR data with X-ray results) .

Q. How can researchers optimize reaction yields for adenine-7-oxide synthesis amid conflicting literature reports?

Advanced Research Focus

Discrepancies in yields often arise from uncontrolled variables:

- Critical Factors :

- Oxidant Concentration : Excess peracid may degrade the product.

- Reaction Time : Prolonged heating increases side reactions (e.g., overoxidation).

- Statistical Optimization :

Case Study : Fujio et al. achieved 45% yield via a 3-step route, whereas direct methods yielded 0% .

Q. What evidence is required to conclusively demonstrate the purity and identity of adenine-7-oxide in novel research?

Basic Research Focus

Per Beilstein Journal guidelines :

- Mandatory Data :

- Elemental analysis (C, H, N, O within ±0.4%).

- -NMR with integration ratios matching expected protons.

- HPLC purity ≥95% (with chromatogram in supplementary data).

- Novel Compounds :

- Submit X-ray crystallographic data (CCDC deposition number) .

Q. How does the electronic structure of adenine-7-oxide influence its biochemical reactivity compared to adenine?

Advanced Research Focus

The N-oxide group alters electron density distribution:

- Mechanistic Implications :

- Increased polarity enhances solubility in aqueous systems.

- Reduced basicity at N-7 affects hydrogen-bonding in nucleic acid analogs.

- Experimental Probes :

Data Accessibility Note : Raw datasets, crystallographic files, and statistical analysis scripts should be archived in supplementary materials or repositories like Zenodo, adhering to FAIR principles .

Reviewer Guidance : Ensure research questions are hypothesis-driven and specify variables (e.g., "How does solvent polarity impact the regioselectivity of adenine N-oxidation?") .

属性

IUPAC Name |

7-oxido-7H-purin-7-ium-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,10H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWONVOJRGPLIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C[NH+]2[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21149-25-7 | |

| Record name | Adenine, 7-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。